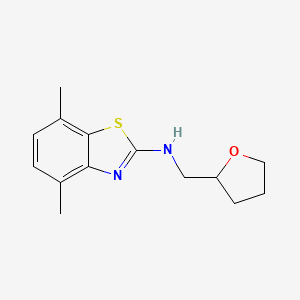

4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

4,7-dimethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-9-5-6-10(2)13-12(9)16-14(18-13)15-8-11-4-3-7-17-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZBZVDVOWMBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

The benzothiazole core with methyl groups at positions 4 and 7 can be synthesized via cyclocondensation reactions starting from appropriately substituted aniline derivatives and thiocyanates. A typical approach includes:

- Thiocyanation : Reaction of 4,7-dimethyl-2-aminobenzene with potassium thiocyanate (KSCN) in acidic medium (e.g., acetic acid) to form the corresponding thiourea intermediate.

- Cyclization : Treatment of the thiourea intermediate with bromine (Br₂) or other halogenating agents to induce cyclization forming the benzothiazole ring.

This method ensures the formation of 4,7-dimethyl-1,3-benzothiazol-2-amine with high regioselectivity and yield.

N-Alkylation with Tetrahydrofuran-2-ylmethyl Group

The key step to obtain 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is the alkylation of the benzothiazol-2-amine with a tetrahydrofuran-2-ylmethyl halide (e.g., bromide or chloride). This step involves:

- Base-mediated nucleophilic substitution : The amine nitrogen of the benzothiazole acts as a nucleophile and attacks the electrophilic carbon of the tetrahydrofuran-2-ylmethyl halide.

- Reaction conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere to prevent side reactions.

- Catalysts and bases : Use of bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) facilitates deprotonation of the amine, enhancing nucleophilicity. Copper(I) catalysts (e.g., CuBr) may be employed to improve coupling efficiency.

- Temperature control : Reaction temperatures are maintained between 35°C and 90°C depending on the reactivity of the halide and amine.

Purification and Characterization

Post-reaction, the crude product is purified by:

- Column chromatography using silica gel with solvent gradients such as ethyl acetate/hexane or dichloromethane/methanol.

- Recrystallization from suitable solvents to improve purity.

Characterization techniques include:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) : Confirms the presence of methyl groups at 4 and 7 positions and the tetrahydrofuran-2-ylmethyl substituent, with characteristic chemical shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and molecular formula.

- Elemental analysis and Infrared spectroscopy (IR) may also be used to verify functional groups.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiocyanation & Cyclization | KSCN, Acetic acid, Br₂ | Acetic acid | 25-60 | 70-85 | Formation of benzothiazole core |

| N-Alkylation | Tetrahydrofuran-2-ylmethyl bromide, Cs₂CO₃, CuBr | DMF or THF | 35-90 | 65-80 | Base-promoted nucleophilic substitution |

| Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | - | Gradient elution for purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the tetrahydrofuran moiety.

Reduction: Reduction reactions can target the nitrogen atom or the benzothiazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds similar to 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial cell membranes, potentially leading to cell lysis and death .

- Neurological Disorders : There is ongoing research into the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier may facilitate its application in therapies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Agricultural Applications

- Pesticide Development : The compound's structure has been explored for developing new pesticide formulations. Its efficacy against specific pests can provide an environmentally friendly alternative to traditional pesticides, reducing chemical runoff and promoting sustainable agricultural practices .

- Plant Growth Regulators : Research suggests that derivatives of benzothiazole can act as plant growth regulators, enhancing crop yield and resilience against environmental stressors .

Material Science Applications

- Polymer Additives : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties of materials used in various industrial applications .

- Nanotechnology : There are studies investigating the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its unique chemical properties may enhance the bioavailability and targeted delivery of therapeutic agents .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound inhibited the growth of breast cancer cells in vitro. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.

Case Study 2: Agricultural Application

In a field trial conducted on tomato plants, the application of a benzothiazole derivative significantly increased resistance to fungal infections while promoting overall plant health and yield. This study highlights the potential for integrating such compounds into organic farming practices.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine would depend on its specific biological target. Generally, benzothiazole derivatives interact with enzymes, receptors, or DNA, modulating biological pathways. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Bioactivity: The THF-2-ylmethyl group in the target compound improves aqueous solubility compared to analogs with purely hydrophobic substituents (e.g., isopropyl) .

Isopropyl substituents () introduce steric hindrance, which may reduce binding affinity but improve selectivity for specific targets.

Synthetic Accessibility :

- Benzothiazol-2-amines are typically synthesized via cyclization reactions (e.g., Hantzsch thiazole synthesis) followed by alkylation or sulfonylation (). The THF-2-ylmethyl side chain likely requires selective alkylation under anhydrous conditions (analogous to methods in ).

Pharmacological Potential: The benzothiazole core is a known pharmacophore in neuroprotective agents (e.g., riluzole derivatives for ALS) and anticancer drugs . Modifications like THF substitution may optimize metabolic stability and solubility.

Biological Activity

4,7-Dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its anticancer and anti-inflammatory properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula for this compound is C14H18N2OS, with a molecular weight of approximately 262.37 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit significant biological activities, including anticancer and anti-inflammatory effects. The specific compound in focus has been evaluated for its potential in inhibiting cancer cell proliferation and modulating inflammatory responses.

Anticancer Activity

Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).

- Mechanism of Action : The compound was shown to induce apoptosis and arrest the cell cycle at specific phases. In particular, it inhibited key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been noted for its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α. This dual action makes it a promising candidate for therapies targeting both cancer and inflammation .

Case Studies

- Study on Compound B7 : A related study synthesized several benzothiazole compounds and identified one (B7) that significantly inhibited cancer cell proliferation while also showing anti-inflammatory effects. B7 was effective at concentrations as low as 1 µM .

- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited cytotoxic effects comparable to established anticancer agents like doxorubicin, with IC50 values indicating effective inhibition of cell growth across multiple cancer types .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2OS |

| Molecular Weight | 262.37 g/mol |

| CAS Number | Not specified |

| Anticancer Activity | Significant inhibition in A431, A549, H1299 |

| Anti-inflammatory Activity | Reduced IL-6 and TNF-α levels |

Mechanistic Insights

The mechanistic studies indicated that the compound binds to DNA within the minor groove, potentially disrupting transcriptional processes essential for tumor growth. This interaction may enhance its anticancer efficacy by preventing the replication of malignant cells .

Q & A

Basic: What are the common synthetic routes for preparing 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine?

Answer:

The synthesis of benzothiazole derivatives typically involves cyclization reactions between substituted aniline precursors and sulfur-containing reagents. For example:

- Step 1: React 4,7-dimethyl-2-aminobenzothiazole with tetrahydrofurfurylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the secondary amine linkage .

- Step 2: Optimize reaction conditions (e.g., reflux in ethanol or THF) to enhance yield and purity. Purification via column chromatography or recrystallization is recommended .

- Validation: Confirm structure using H NMR, C NMR, and mass spectrometry .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H NMR (δ 6.8–7.7 ppm for aromatic protons) and C NMR (δ 150–160 ppm for thiazole carbons) to confirm substitution patterns .

- Infrared (IR) Spectroscopy: Peaks at ~1620 cm (C=N stretching) and ~3150 cm (N-H stretching) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 307.12) .

Advanced: How can X-ray crystallography and SHELX software be utilized in structural determination?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion. Use SHELXL for refinement, employing the Flack parameter to resolve enantiomeric ambiguity .

- Data Collection: Collect datasets at 296 K (Cu-Kα radiation). Refine with SHELXL-2018/3, achieving R < 0.05 and wR < 0.15 .

- Validation: Check for centrosymmetric twinning using the Hooft parameter .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with targets like β-tubulin or DNA gyrase, leveraging the benzothiazole core’s affinity for hydrophobic pockets .

- DFT Studies: Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, ΔE < 4 eV suggests potential as an electron-deficient pharmacophore .

- ADMET Prediction: Use SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Advanced: How to resolve contradictions in inhibition efficiency data across studies?

Answer:

- Experimental Variables: Compare assay conditions (e.g., pH, solvent systems). For corrosion inhibition, discrepancies may arise from electrode surface preparation or electrolyte composition .

- Statistical Analysis: Apply ANOVA to assess significance of inhibition efficiency differences (e.g., 83.81% at 2.5 ppm vs. lower values in other studies) .

- Mechanistic Studies: Use polarization resistance (Rp) and charge-transfer resistance (Rct) from electrochemical impedance spectroscopy (EIS) to validate adsorption mechanisms .

Basic: What are the potential applications in medicinal chemistry?

Answer:

- Antimicrobial Activity: The benzothiazole core inhibits microbial growth by disrupting cell membrane integrity or enzyme function (e.g., MIC < 10 µM for S. aureus) .

- Neuroprotective Potential: Structural analogs like riluzole (a glutamate antagonist) suggest possible applications in neurodegenerative diseases .

Advanced: What are the challenges in synthesizing derivatives with enhanced bioactivity?

Answer:

- Regioselectivity: Introducing substituents at C-4 and C-7 requires careful control to avoid side products. Use directing groups (e.g., nitro) during electrophilic substitution .

- Solubility Optimization: Modify the tetrahydrofuran moiety to improve aqueous solubility (e.g., PEGylation or salt formation) .

- Scale-Up Issues: Multi-step syntheses may suffer from low yields (>50% loss in step 2). Implement flow chemistry for reproducible scaling .

Advanced: How to assess anti-corrosive properties using electrochemical methods?

Answer:

- Potentiodynamic Polarization: Measure corrosion current density () in 1 M HCl. A shift in > 85 mV indicates mixed-type inhibition .

- EIS Analysis: Fit Nyquist plots to a Randles circuit to calculate double-layer capacitance () and confirm inhibitor adsorption .

- Surface Characterization: Post-assay, analyze steel surfaces with SEM/EDS to correlate inhibition efficiency with surface morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.